Insufficient Data for Quantitative Comparator Analysis
CRITICAL NOTICE: A comprehensive search of primary research papers, patents, and authoritative databases (ChEMBL, PubChem, BindingDB) did not yield any quantitative IC50, Ki, or other comparative activity data for this specific compound that meets the core evidence admission rules. A BindingDB entry (BDBM50513446) with an IDO1 IC50 of 21 nM was initially flagged but was excluded upon verification; its SMILES string corresponds to a different chemotype containing a fluorinated oxadiazole, not the target indole-thiourea structure [1]. Similarly, a PubChem search for the compound's known CID (11282394) redirects to 'Aspalathin', a dihydrochalcone glycoside, confirming a database misassignment [2]. In the absence of direct comparator data, no evidence item in this section meets the threshold for a 'Direct head-to-head comparison' or 'Cross-study comparable' tag.
| Evidence Dimension | IDO1 Enzyme Inhibition |
|---|---|
| Target Compound Data | No verified data |
| Comparator Or Baseline | BDBM50513446 (CHEMBL4451860) - IC50: 21 nM |
| Quantified Difference | Not applicable; the database record's structural identity does not match the target compound. |
| Conditions | Inhibition of recombinant human IDO1 expressed in HEK293 cells. |
Why This Matters
This highlights a significant procurement risk: the compound lacks traceable, quantitative biological profiling, requiring the buyer to fund primary screening for SAR establishment.
- [1] BindingDB. Entry for BDBM50513446 (CHEMBL4451860). Affinity Data: IC50 21nM for Human IDO1. Accessed April 30, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11282394, Aspalathin. Accessed April 30, 2026. View Source
